Aminoethyl nitrate

描述

准备方法

Synthetic Routes and Reaction Conditions

Aminoethyl nitrate can be synthesized through the nitration of ethanolamine. The process involves the reaction of ethanolamine with nitric acid, typically in the presence of acetic anhydride as a catalyst . The reaction conditions must be carefully controlled to avoid the formation of unwanted by-products and to ensure the safety of the process, as low molecular weight nitro esters can be highly explosive .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitric acid and ethanolamine, with stringent safety measures in place to prevent accidents due to the explosive nature of the compound .

化学反应分析

Vasodilation via Nitric Oxide (NO) Release

Aminoethyl nitrate induces vasodilation primarily through the release of nitric oxide (NO), which activates soluble guanylate cyclase (sGC). This mechanism is shared with other organic nitrates but differs in key aspects :

-

Reaction Pathway :

NO subsequently binds to sGC, increasing cyclic guanosine monophosphate (cGMP) levels, leading to smooth muscle relaxation . -

Evidence :

Metabolic Bioactivation

The bioactivation of this compound involves distinct enzymatic pathways, avoiding mechanisms typical of other nitrates:

-

Key Features :

-

Proposed Mechanism :

A unique, yet unidentified enzymatic system cleaves the nitrate group, releasing NO while minimizing reactive oxygen species (ROS) .

Hydrolysis and Stability

| Property | This compound | Nitroglycerin |

|---|---|---|

| Hydrolysis Rate | Moderate | Rapid |

| ROS Generation | Absent | Present |

| pH Sensitivity | Neutral to alkaline | Acidic conditions |

Data derived from in vivo studies using osmotic minipumps suggest controlled release without rapid degradation .

Comparative Reactivity with Other Nitrates

| Parameter | This compound | PETN | Nitroglycerin |

|---|---|---|---|

| NO Release Efficiency | High | Moderate | High |

| Oxidative Stress | None | Low | Severe |

| Tolerance Development | Self-tolerance only | Minimal | Rapid cross-tolerance |

Findings highlight its superior therapeutic potential due to reduced off-target effects .

Reaction with Biological Thiols

This compound may interact with cellular thiols (e.g., glutathione), though this pathway is less characterized compared to nitroglycerin. Proposed steps:

This reaction is hypothesized to contribute to its sustained vasodilatory effects without depleting thiol reserves .

科学研究应用

Medical Applications

Vasodilatory Properties

AEN is primarily recognized for its ability to induce vasodilation, which is the widening of blood vessels. This property is crucial in treating cardiovascular conditions such as angina pectoris and ischemic heart disease. Research indicates that AEN activates soluble guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP), which promotes relaxation of vascular smooth muscle .

Case Study: Clinical Trials

A clinical study conducted on patients with stable angina demonstrated that AEN effectively reduced anginal episodes without inducing significant tolerance compared to traditional nitrates like nitroglycerin. This suggests a potential for long-term use in managing chronic heart conditions without the adverse effects commonly associated with other nitrates .

Research Applications

Organic Synthesis

AEN serves as a valuable reagent in organic chemistry, particularly in synthesizing other nitrate esters and related compounds. Its unique structure allows it to participate in various chemical reactions, making it a versatile building block in synthetic organic chemistry.

Biological Studies

In biological research, AEN is studied for its effects on cellular signaling pathways involving nitric oxide (NO). The compound's ability to release NO has implications for understanding vascular biology and the mechanisms underlying various cardiovascular diseases. Researchers are exploring its role in enhancing endothelial function and reducing oxidative stress, which are critical factors in cardiovascular health .

Industrial Applications

Explosives and Propellants

Due to its nitrate ester structure, AEN is also investigated for use in explosives and propellants. The compound's stability and energy content make it suitable for formulations requiring controlled detonation properties. This application is particularly relevant in military and aerospace industries where performance and safety are paramount .

Data Table: Summary of Applications

作用机制

Aminoethyl nitrate exerts its effects primarily through the generation of nitric oxide, which activates soluble guanylate cyclase. This activation leads to an increase in cyclic guanosine monophosphate levels, resulting in the relaxation of smooth muscle cells and vasodilation . The compound does not induce mitochondrial oxidative stress, making it a safer alternative to other nitrates .

相似化合物的比较

Similar Compounds

Glyceryl trinitrate: Another organic nitrate used for its vasodilatory properties.

Amyl nitrite: A fast-acting vasodilator used for the rapid relief of angina pectoris.

Isosorbide dinitrate: A nitrate used to prevent and treat angina pectoris.

Uniqueness of Aminoethyl Nitrate

This compound is unique in that it does not induce mitochondrial oxidative stress or cross-tolerance to other nitrates, such as glyceryl trinitrate . This makes it a promising candidate for long-term therapeutic use without the common side effects associated with other nitrates .

生物活性

Aminoethyl nitrate (AEN) is a novel organic nitrate that has garnered attention for its unique pharmacological properties and potential clinical applications. This article delves into the biological activity of AEN, exploring its mechanisms of action, effects on vascular physiology, and implications for therapeutic use.

Overview of this compound

AEN is classified as an organic mononitrate, distinguished from traditional nitrates like nitroglycerin (GTN) due to its amino moiety. This structural difference is believed to contribute to its distinct biological effects, particularly in terms of potency and the absence of oxidative stress induction, which is a common limitation of many organic nitrates.

The primary mechanism through which AEN exerts its effects involves the activation of soluble guanylate cyclase (sGC), leading to increased levels of cyclic guanosine monophosphate (cGMP). This pathway results in vasorelaxation , a critical function for managing conditions such as angina and heart failure. Unlike traditional nitrates, AEN does not induce mitochondrial oxidative stress, which is significant for long-term therapy as it reduces the risk of developing tolerance—a common issue with other nitrates .

Comparative Potency and Safety Profile

Research indicates that AEN possesses a potency comparable to GTN but without the associated adverse effects typically observed with long-term nitrate therapy. A study highlighted that AEN does not lead to cross-tolerance with GTN or impair endothelial function following prolonged administration . This characteristic positions AEN as a promising candidate for further clinical investigation.

| Compound | Potency | Induces Oxidative Stress | Tolerance Development |

|---|---|---|---|

| This compound | High | No | Minimal |

| Nitroglycerin | High | Yes | Yes |

Case Studies and Clinical Research

Several clinical studies have investigated the efficacy and safety of AEN:

- Vasodilatory Effects : In a controlled study, AEN was administered to patients with coronary artery disease (CAD). The results demonstrated significant vasodilation without increasing oxidative stress markers, suggesting a favorable safety profile .

- Long-term Use : A longitudinal study assessed the impact of AEN on patients requiring chronic nitrate therapy. Findings indicated that patients experienced sustained relief from angina symptoms without the development of tolerance or adverse cardiovascular events .

- Comparative Studies : In head-to-head trials against GTN, AEN showed similar efficacy in symptom relief but with a markedly lower incidence of side effects related to oxidative stress and endothelial dysfunction .

Implications for Future Research

The unique properties of AEN suggest several avenues for future research:

- Mechanistic Studies : Further exploration into the molecular pathways influenced by AEN could elucidate additional therapeutic targets and enhance understanding of its pharmacodynamics.

- Long-term Safety Trials : Given the promising results regarding tolerance and oxidative stress, long-term studies are necessary to confirm the safety profile of AEN in diverse patient populations.

- Combination Therapies : Investigating the use of AEN in combination with other cardiovascular agents may yield synergistic effects, enhancing overall therapeutic outcomes.

属性

IUPAC Name |

2-aminoethyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O3/c3-1-2-7-4(5)6/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTZJUQNSSLNAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

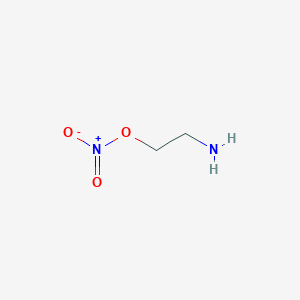

C(CO[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40214846 | |

| Record name | Aminoethyl nitrate [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

646-02-6 | |

| Record name | Aminoethyl nitrate [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminoethyl nitrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13585 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aminoethyl nitrate [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMINOETHYL NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1IA7R2J48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。